molecular formula C19H13IN2O2 B7776343 4-iodo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide

4-iodo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide

Cat. No.: B7776343
M. Wt: 428.2 g/mol
InChI Key: PJIAZOHFXXNDRZ-UHFFFAOYSA-N
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Description

4-iodo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It consists of an iodine atom attached to a benzamide core, which is further connected to a pyridine ring through a carbonyl group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide typically involves multiple steps. One common method starts with the iodination of a benzene derivative to introduce the iodine atom. This is followed by the formation of the benzamide core through an amide coupling reaction. The final step involves the introduction of the pyridine ring via a carbonylation reaction. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups, such as halogens, alkyl, or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the iodine atom.

Scientific Research Applications

4-iodo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-iodo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The iodine atom and the pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide
  • 4-chloro-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide
  • 4-fluoro-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide

Uniqueness

4-iodo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-iodo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN2O2/c20-16-5-1-15(2-6-16)19(24)22-17-7-3-13(4-8-17)18(23)14-9-11-21-12-10-14/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIAZOHFXXNDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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